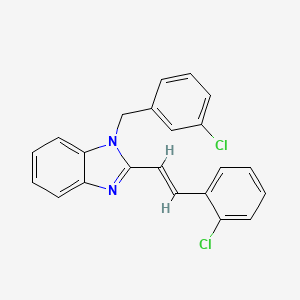![molecular formula C16H16N6O2 B2795669 1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 569336-56-7](/img/structure/B2795669.png)
1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a unique heterocyclic compound . It is also known by alternate names such as 1,3,5-trimethyl-8-(p-tolyl)purino[8,9-c][1,2,4]triazole-2,4-dione, 1,3,5-trimethyl-8-(p-tolyl)purino[8,9-c][1,2,4]triazole-2,4-quinone, and 5,7,9-trimethyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione, involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is complex, with multiple rings and functional groups. It contains a purine ring, a triazole ring, and a phenyl ring, among others .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives are notable for their wide range of biological activities, which have made them subjects of intense study in drug development. The interest in these compounds spans various therapeutic areas, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral applications. Their ability to serve as scaffolds for the synthesis of new chemical entities is underscored by their presence in several clinically used medicines and those under clinical studies. The patent review by Ferreira et al. (2013) emphasizes the significance of triazole derivatives in the pharmaceutical landscape, highlighting their potential in addressing emerging health challenges, including antibiotic resistance and neglected diseases. This review also underscores the necessity for greener and more sustainable synthesis methods for these compounds, reflecting a broader trend in medicinal chemistry towards environmental consciousness (Ferreira et al., 2013).
Synthesis and Chemical Modeling
The synthesis of triazole derivatives has been a focus of considerable research effort, aiming to develop new compounds with enhanced biological activity. The work by Ohloblina (2022) reviews the synthesis of biologically active 1,2,4-triazole derivatives, noting their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This synthesis research is critical for generating new prototypes to combat diseases, especially those that disproportionately affect vulnerable populations (Ohloblina, 2022).
Eco-friendly Synthesis Approaches
The advancement of eco-friendly synthesis methods for triazoles represents an important direction in research, with methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being highlighted for their efficiency and green chemistry credentials. De Souza et al. (2019) provide an overview of eco-friendly CuAAC procedures for synthesizing 1,2,3-triazoles, which is vital for sustainable drug development and industrial application. These methodologies not only offer environmental benefits but also enhance the chemical properties of the synthesized compounds, making them more suitable for drug development (De Souza et al., 2019).
Applications in Antifungal and Antimicrobial Agents
The search for new antifungal and antimicrobial agents is a continuous endeavor in the pharmaceutical industry, driven by the emergence of drug-resistant pathogens. Triazole derivatives, due to their potent biological activities, have been explored as candidates for developing new antifungal and antimicrobial therapies. Kazeminejad et al. (2022) review the antifungal activity of 1,2,4-triazole derivatives, highlighting their potential in creating effective treatments for fungal infections. This research is essential for addressing the limitations of existing antifungal agents, including resistance and toxicity (Kazeminejad et al., 2022).
properties
IUPAC Name |
1,3,5-trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9-5-7-10(8-6-9)12-17-18-15-19(2)11-13(22(12)15)20(3)16(24)21(4)14(11)23/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFQOQAOZPRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1214692 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


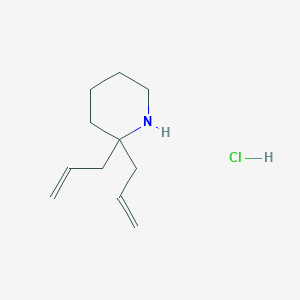
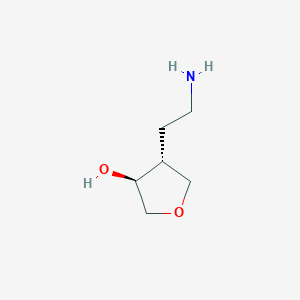
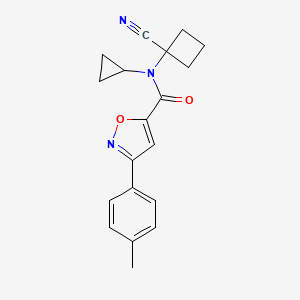

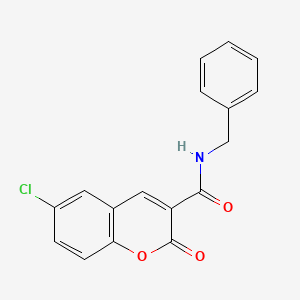
![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)
![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
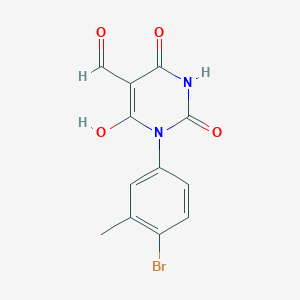
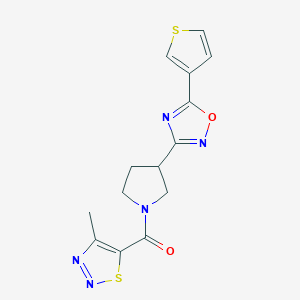
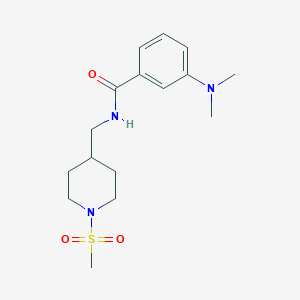
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
